1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine
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Overview
Description
Pyrazolo[3,4-d]pyrimidines are nitrogen-containing heterocyclic compounds that are considered as privileged core skeletons in biologically active compounds and are structurally similar to purines . They have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other diseases .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines often involves a one-pot multi-component cyclocondensation reaction . For example, the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide leads to cyclocondensation .Molecular Structure Analysis
Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocyclic ring systems. They are considered as bioisosteres of natural purines .Chemical Reactions Analysis
The reactions of 5-aminopyrazole-4-carboxamides with carboxylic acid esters, leading to pyrazolo[3,4-d]pyrimidin-4(5H)-ones, are best performed by refluxing the starting materials in an alcohol medium with an excess of sodium alkoxide .Scientific Research Applications
- Synthesis and Characterization : Researchers have synthesized derivatives containing the pyrazolo[3,4-d]pyrimidine core linked with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .
- In Vitro Anticancer Testing : These compounds were tested for their in-vitro anticancer activity against various cancer cell lines. Some demonstrated good to moderate activity, particularly against renal cancer cell lines .
- Structure-Based Design : Researchers have explored novel phenylpyrazolo[3,4-d]pyrimidine-based compounds as EGFR-TK inhibitors. These molecules target the ATP binding pocket and show promise in inhibiting EGFR signaling pathways .
- Compound Evaluation : A tested derivative exhibited marked antitumor activity against various cell lines, with IC50 values ranging from 5.00 to 32.52 μM .
- Background : The compound’s dual inhibition of IGF1R and Src pathways is relevant for cancer therapy. Src activation often confers resistance to anti-IGF1R treatments .
- Anticancer Activity : Among these compounds, 12a–d demonstrated significant cytotoxic effects against breast cancer cell lines MDA-MB-468 and T-47D .
- Parkinson’s Disease : Pyrazolo[3,4-d]pyrimidines have been investigated for their potential in managing Parkinson’s disease .
- Antiviral and Antimicrobial Properties : These compounds may exhibit antiviral and antimicrobial effects .
- Skin Cancer and CNS Cancer : Previous studies have explored their activity against skin cancer cell lines (G-361) and CNS cancer (SF-268) .
Anticancer Activity
EGFR-Tyrosine Kinase Inhibition
Antitumor Properties
Dual IGF1R/Src Pathway Inhibition
Cytotoxic Effects on Breast Cancer Cells
Other Potential Applications
Mechanism of Action
Target of Action
1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative, which structurally resembles purines . The primary targets of this compound are protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . In addition, it has been evaluated for its inhibitory effects on three essential cancer targets: EGFR WT, EGFR T790M, VGFR2, and Top-II .
Mode of Action
This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can disrupt cellular signaling processes, thereby controlling cell growth and differentiation .
Biochemical Pathways
Given its inhibitory effects on protein kinases, it is likely that it affects pathways related to cell growth and differentiation .
Pharmacokinetics
Its structural similarity to purines suggests that it may have similar pharmacokinetic properties .
Result of Action
The compound has demonstrated significant cytotoxic activities against various cancer cell lines . For instance, most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
properties
IUPAC Name |
1-phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S/c1-2-8-19-14-12-9-17-18(13(12)15-10-16-14)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLOYEBYWOBSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine |
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